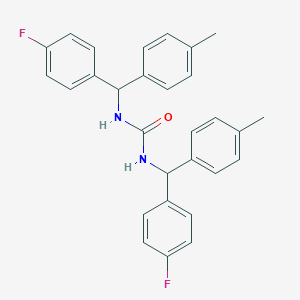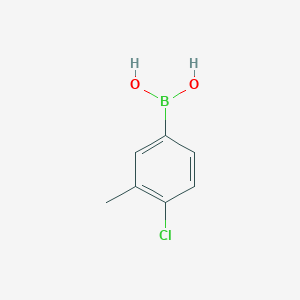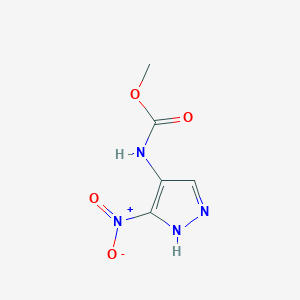
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow solid that is soluble in organic solvents and is commonly used as a reagent in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a pesticide to protect crops from pests and diseases. In materials science, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Biochemische Und Physiologische Effekte
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, making it accessible to researchers. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate also has some limitations. It is toxic at high doses and can cause harm to living organisms. Therefore, researchers must take precautions when handling Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
There are several future directions for research on Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. One area of interest is the development of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and its potential applications in medicine and agriculture.
Synthesemethoden
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can be synthesized through a simple and efficient method. The synthesis starts with the reaction of 3-nitro-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. This synthesis method is relatively easy and cost-effective, making it a popular choice for researchers.
Eigenschaften
CAS-Nummer |
179747-68-3 |
|---|---|
Produktname |
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate |
Molekularformel |
C5H6N4O4 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
methyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |
InChI |
InChI=1S/C5H6N4O4/c1-13-5(10)7-3-2-6-8-4(3)9(11)12/h2H,1H3,(H,6,8)(H,7,10) |
InChI-Schlüssel |
JNZNNUKOHNGFEP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
Synonyme |
Carbamic acid, (3-nitro-1H-pyrazol-4-yl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



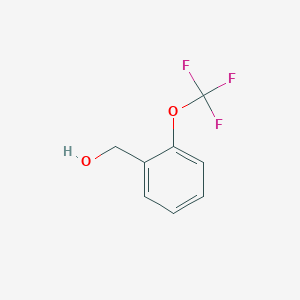
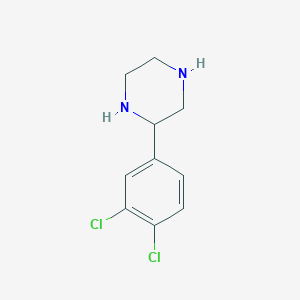
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
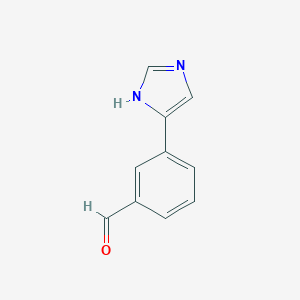
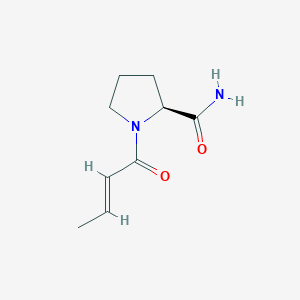
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
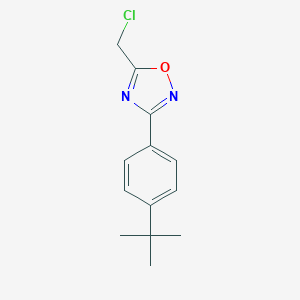
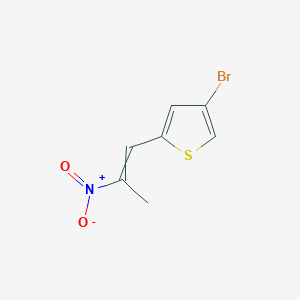
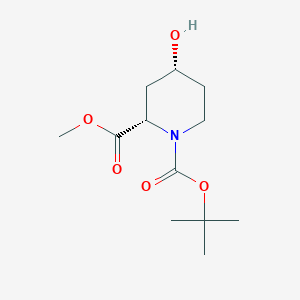
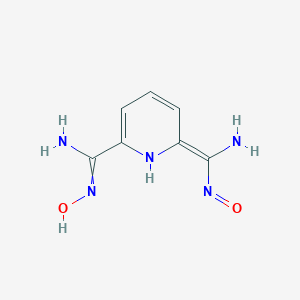
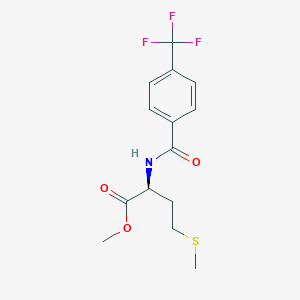
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
